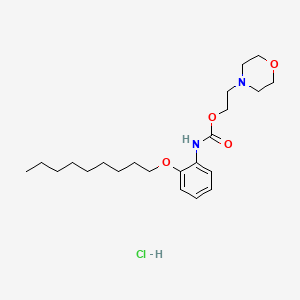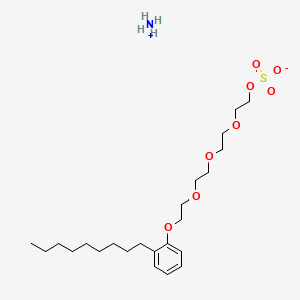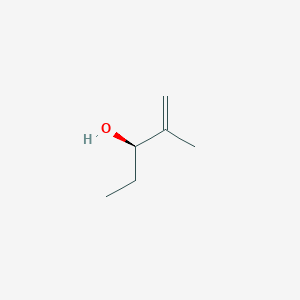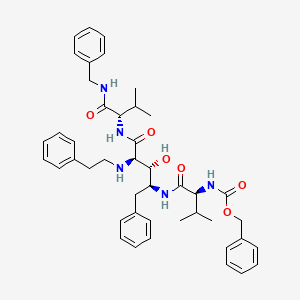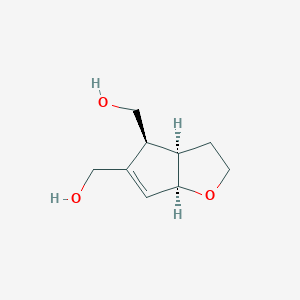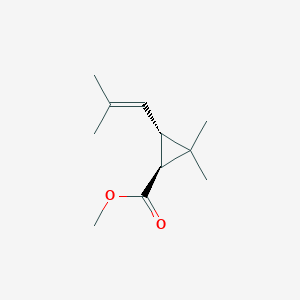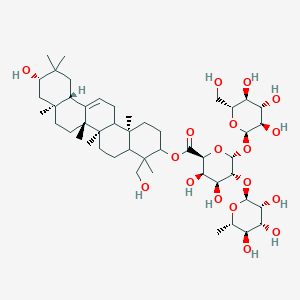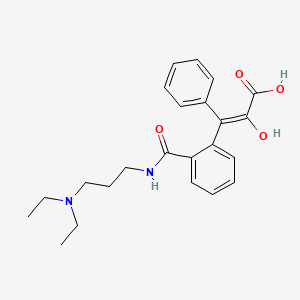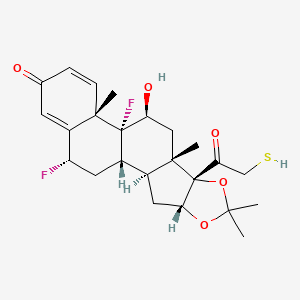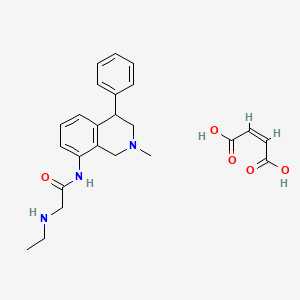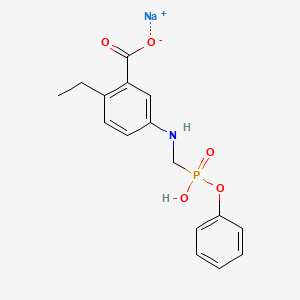
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt is an organic compound with a complex structure that includes an ethyl group, a phenylphosphonomethyl group, and a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid and ethanol under acidic conditions.
Introduction of the Phenylphosphonomethyl Group: This step involves the reaction of a phenylphosphonic dichloride with a suitable amine to form the phenylphosphonomethyl group.
Coupling Reactions: The final step involves coupling the phenylphosphonomethyl group with the benzoate core using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt can undergo various chemical reactions, including:
Oxidation: The phenylphosphonomethyl group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can target the benzoate ester, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phenylphosphonomethyl group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate: The non-sodium salt form.
4-((Phenylphosphonomethyl)amino)benzoic acid: Lacks the ethyl group.
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate diethyl ester: Contains additional ethyl ester groups.
Uniqueness
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its monosodium salt form enhances its solubility in aqueous environments, making it more suitable for biological applications.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Eigenschaften
CAS-Nummer |
182227-97-0 |
|---|---|
Molekularformel |
C16H17NNaO5P |
Molekulargewicht |
357.27 g/mol |
IUPAC-Name |
sodium;2-ethyl-5-[[hydroxy(phenoxy)phosphoryl]methylamino]benzoate |
InChI |
InChI=1S/C16H18NO5P.Na/c1-2-12-8-9-13(10-15(12)16(18)19)17-11-23(20,21)22-14-6-4-3-5-7-14;/h3-10,17H,2,11H2,1H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
QAIZPMVYGUGCDE-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=C(C=C(C=C1)NCP(=O)(O)OC2=CC=CC=C2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



